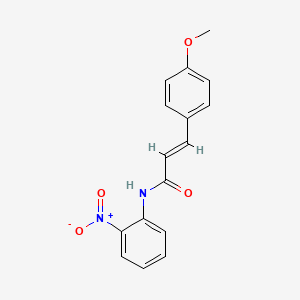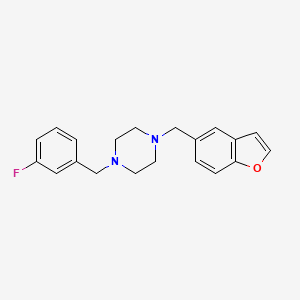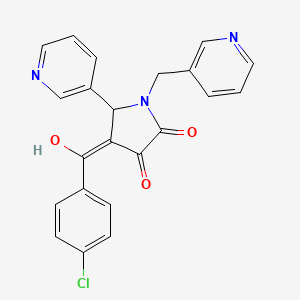
3-(4-methoxyphenyl)-N-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MNPA, and it is a member of the acrylamide family. The chemical structure of MNPA consists of a conjugated system that contains a methoxyphenyl group and a nitrophenyl group attached to an acrylamide backbone.
Mecanismo De Acción
The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
MNPA has been shown to have biochemical and physiological effects on various systems. MNPA has been shown to inhibit the growth of cancer cells and fungi, as mentioned earlier. MNPA has also been shown to have anti-inflammatory effects. MNPA has been shown to inhibit the production of pro-inflammatory cytokines in macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MNPA in lab experiments is its potential as a building block for the synthesis of functional materials. MNPA has been used to synthesize conjugated polymers, which have potential applications in organic electronics and photovoltaics. One limitation of using MNPA in lab experiments is its potential toxicity. MNPA has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on healthy cells.
Direcciones Futuras
There are several future directions for research on MNPA. One future direction is to study the mechanism of action of MNPA in more detail. Another future direction is to study the potential applications of MNPA in other fields, such as materials science and organic synthesis. Additionally, future research could focus on developing MNPA derivatives with improved properties, such as increased potency and reduced toxicity.
Métodos De Síntesis
MNPA can be synthesized using various methods, including the Knoevenagel condensation reaction, the Claisen-Schmidt condensation reaction, and the Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde with a malonic acid derivative in the presence of a base. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde with an activated methylene compound in the presence of a base. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
MNPA has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, MNPA has been studied for its potential as an anticancer agent. MNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MNPA has also been studied for its potential as an antifungal agent.
In materials science, MNPA has been studied for its potential as a building block for the synthesis of functional materials. MNPA has been used to synthesize conjugated polymers, which have potential applications in organic electronics and photovoltaics.
In organic synthesis, MNPA has been used as a starting material for the synthesis of various compounds. MNPA has been used to synthesize pyrazole derivatives, which have potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-13-9-6-12(7-10-13)8-11-16(19)17-14-4-2-3-5-15(14)18(20)21/h2-11H,1H3,(H,17,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOXMXZRIMDSIC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5330560.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5330568.png)
![7-{[4-(2-furoyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5330576.png)

![1-methyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5330584.png)
![3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide](/img/structure/B5330586.png)
![ethyl 1-[2-(2-allyl-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330594.png)

![4-(5-methyl-2-pyridinyl)-1-[4-(3-piperidinylmethyl)benzoyl]-4-piperidinol](/img/structure/B5330605.png)
![2-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5330618.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)
![(3aR*,5S*,6S*,7aS*)-2-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5330650.png)

